molecular formula C9H11BrN2S B12043292 1-(4-Bromophenyl)-3-ethylthiourea CAS No. 61449-57-8

1-(4-Bromophenyl)-3-ethylthiourea

Cat. No.: B12043292
CAS No.: 61449-57-8
M. Wt: 259.17 g/mol
InChI Key: QFHYYURUMNLDOY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl isothiocyanate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is the sulfonyl derivative of this compound.

    Reduction: The major product is 1-(4-Phenyl)-3-ethylthiourea.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, its anticancer activity is thought to be due to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-ethylthiourea: Similar in structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-3-ethylthiourea: Contains a methyl group instead of bromine.

    1-(4-Fluorophenyl)-3-ethylthiourea: Contains a fluorine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-ethylthiourea is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

1-(4-Bromophenyl)-3-ethylthiourea (CAS No. 61449-57-8) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H12BrN2S
Molecular Weight276.19 g/mol
IUPAC NameThis compound

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In studies, it was tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The compound was found to increase lactate dehydrogenase (LDH) enzyme activity significantly, indicating cell membrane damage and cytotoxicity . The IC50 value for MCF-7 cells was reported at approximately 225 µM, showcasing its efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • DNA Interaction : It is hypothesized that the compound can interact with DNA, leading to interference with replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the S phase, preventing further progression of the cell cycle .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results showed that it had lower MIC values than conventional antibiotics like ciprofloxacin, suggesting a promising alternative for treating resistant infections .
  • Cancer Cell Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with this compound led to significant morphological changes and increased LDH levels compared to untreated controls. This indicates potential for therapeutic use in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 4-bromobenzene isothiocyanate and ethylamine under controlled conditions. Variations of this compound have been explored for enhanced biological activity, including modifications to the thiourea structure that have shown improved potency against specific pathogens .

Properties

CAS No.

61449-57-8

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-ethylthiourea

InChI

InChI=1S/C9H11BrN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

QFHYYURUMNLDOY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

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